molecular formula C9H6N2O B162697 2-Cyano-6-methylbenzoxazole CAS No. 137426-78-9

2-Cyano-6-methylbenzoxazole

Cat. No. B162697
M. Wt: 158.16 g/mol
InChI Key: YELVSUFJOUNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-6-methylbenzoxazole (CMBO) is a heterocyclic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMBO is synthesized using various methods, and it exhibits diverse biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-Cyano-6-methylbenzoxazole is not fully understood. However, it has been suggested that 2-Cyano-6-methylbenzoxazole may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Cyano-6-methylbenzoxazole has been shown to exhibit diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of certain viruses. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Cyano-6-methylbenzoxazole in lab experiments is its potential for use as a fluorescent probe for detecting reactive oxygen species in cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Cyano-6-methylbenzoxazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-6-methylbenzoxazole and its potential side effects.

Synthesis Methods

There are several methods for synthesizing 2-Cyano-6-methylbenzoxazole. One of the most common methods involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by the addition of potassium cyanide and methyl iodide. The resulting product is purified using column chromatography, yielding pure 2-Cyano-6-methylbenzoxazole.

Scientific Research Applications

2-Cyano-6-methylbenzoxazole has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.

properties

CAS RN

137426-78-9

Product Name

2-Cyano-6-methylbenzoxazole

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3

InChI Key

YELVSUFJOUNVNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

synonyms

2-Benzoxazolecarbonitrile, 6-methyl-

Origin of Product

United States

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